1,8-Cineol - d3
CAS No.: 1335401-13-2
Cat. No.: VC0148376
Molecular Formula: C10H15D3O
Molecular Weight: 157.272
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335401-13-2 |
|---|---|
| Molecular Formula | C10H15D3O |
| Molecular Weight | 157.272 |
Introduction
Fundamental Characteristics of 1,8-Cineol-d3
1,8-Cineol-d3 is a deuterium-labeled variant of 1,8-cineole (eucalyptol), where three hydrogen atoms have been replaced with deuterium (²H or D), a stable isotope of hydrogen. This substitution creates a compound with nearly identical chemical behavior to the parent molecule but with a distinguishable mass, making it ideal for use as an internal standard in analytical procedures. The compound belongs to the monoterpene class and maintains the characteristic bicyclic ether structure of eucalyptol with its oxygen bridge . As a deuterated analog, it serves critical roles in quantification methods, metabolic studies, and pharmacokinetic research where differential mass detection is required .
The compound is formally identified as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-d3, indicating its bicyclic structure with an oxygen bridge and three deuterium atoms replacing hydrogens in one of the methyl groups . Like its parent compound, 1,8-cineol-d3 features a rigid molecular framework that contributes to its chemical stability and distinctive physical properties, with the primary difference being the slightly increased molecular weight resulting from the deuterium substitution .
Nomenclature and Identification
1,8-Cineol-d3 is known by multiple synonyms in scientific literature and commercial catalogues. These alternative names reflect both its structural characteristics and its relationship to the parent compound eucalyptol.
Table 1: Identification and Nomenclature of 1,8-Cineol-d3
| Parameter | Value |
|---|---|
| Primary Name | 1,8-Cineol-d3 |
| CAS Number | 1216822-66-0 |
| Molecular Formula | C₁₀H₁₅D₃O |
| Molecular Weight | 157.27 g/mol |
| Synonyms | 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-d3; 1,8-Cineole-d3; 1,8-Epoxy-p-menthane-d3; 2-Oxa-1,3,3-trimethylbicyclo[2.2.2]octane-d3; Cajeputol-d3; Cineol-d3; Cineole-d3; Eucalyptol-d3; Eucalyptole-d3; Eucapur-d3; NSC 6171-d3; Terpan-d3; p-Cineole-d3 |
| Purity Standard | >95% |
The compound is specifically labeled with three deuterium atoms, typically at the 9-position methyl group, as indicated in research syntheses describing [9-²H₃]-1,8-cineole . This specific deuterium positioning is important for analytical applications where mass spectrometric differentiation is required.
| Property | 1,8-Cineol-d3 | 1,8-Cineole (non-deuterated) |
|---|---|---|
| Molecular Weight | 157.27 g/mol | 154.25 g/mol |
| Physical State | Liquid* | Liquid |
| Melting Point | Similar to non-deuterated* | 1-2 °C |
| Boiling Point | Similar to non-deuterated* | 176-177 °C |
| Density | Similar to non-deuterated* | 0.9225 g/cm³ |
| Vapor Pressure | Similar to non-deuterated* | 1.22 hPa at 20°C |
*Properties estimated based on typical deuterium substitution effects, which generally cause minimal changes to physical properties despite the increased mass .
Chemical Reactivity
1,8-Cineol-d3 maintains the chemical reactivity profile of the parent compound, with the bicyclic ether structure determining most of its chemical behavior. The compound features:
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A tertiary ether functionality that resists hydrolysis under mild conditions
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Potential for oxidation at various positions, particularly at the methyl groups
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Stability under standard laboratory storage conditions
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Low reactivity toward nucleophiles due to steric hindrance around the ether oxygen
The deuterium substitution primarily affects reactions where C-H bond breaking is involved in the rate-determining step, potentially slowing such reactions due to the kinetic isotope effect. This property is particularly useful when using 1,8-cineol-d3 as a metabolic tracer, as it may exhibit slightly different metabolic rates compared to the non-deuterated compound .
Synthesis Methods for 1,8-Cineol-d3
The synthesis of 1,8-Cineol-d3 involves specialized organic chemistry techniques to introduce deuterium atoms at specific positions in the molecular structure. Several synthetic routes have been documented in research literature, with the most common approach targeting the 9-position methyl group for deuteration.
Synthesis from δ-Terpineol
A well-documented synthetic pathway begins with the preparation of deuterated δ-terpineol intermediate followed by cyclization to form the bicyclic ether structure with the deuterium label intact.
The synthetic procedure includes the following key steps:
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Preparation of [9-²H₃]-δ-terpineol as a key intermediate
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Conversion to the phenylselenyl derivative
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Cyclization to form the bicyclic ether structure
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Removal of the phenylselenyl group to yield the final product
This method, as described by Bugarčić et al. and modified in subsequent research, begins with δ-terpineol (50 mg; 0.32 mmol) and pyridine (28 mg, 0.34 mmol) dissolved in anhydrous dichloromethane. Phenylselenyl chloride (69 mg; 0.34 mmol) is added at room temperature, and the solution is stirred for one hour before washing with HCl, NaHCO3, and brine . After purification by chromatography, the phenylselenyl intermediate is reduced using tri-n-butyltin hydride (150 μl, 0.5 mmol) and azobisisobutyronitrile in toluene at 110°C .
Alternative Synthetic Route via Epoxidation
An alternative approach involves epoxidation of deuterated terpene precursors:
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[9-²H₃]-α-terpineol is treated with m-chloroperbenzoic acid in dichloromethane at 0°C
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The resulting epoxide intermediate undergoes rearrangement to form the bicyclic structure
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Purification by column chromatography yields the final deuterated product
In this method, the position of deuterium labeling can be controlled by selecting appropriately labeled starting materials. The research indicates that [9-²H₃]-α-terpineol (107 mg, 0.62 mmol) dissolved in dry dichloromethane is added to m-chloroperbenzoic acid (160 mg, 0.7 mmol) at 0°C and stirred under argon for two hours . This process yields [9-²H₃]-1,2-epoxy-p-menthane-8-ol as the main product, which can be further processed to obtain 1,8-cineol-d3.
Wittig Reaction Approach
Research also describes a method using Wittig chemistry to introduce a ¹³C,²H-labeled methyl group:
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Preparation of a deuterium-labeled Wittig reagent
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Reaction with an appropriate carbonyl compound to introduce the labeled methyl group
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Subsequent cyclization to form the 1,8-cineol structure with deuterium labeling
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Purification to obtain [9-¹³C,²H₂]-9-hydroxy-1,8-cineole as a related compound
This approach demonstrates the versatility of synthetic methods available for creating specifically labeled derivatives of 1,8-cineole for specialized analytical applications.
Analytical Characterization
Detailed analytical characterization of 1,8-Cineol-d3 is essential for confirming its structure, purity, and deuterium incorporation. The literature provides several spectroscopic data sets that help identify and authenticate this compound.
| Compound | Technique | m/z Values (relative intensity) |
|---|---|---|
| 9-hydroxycineol (non-deuterated) | EI | 155(1), 139(70), 121(5), 109(3), 96(5), 95(33), 93(10), 81(15), 71(16), 67(10), 55(10), 43(100) |
| 9-hydroxycineol (non-deuterated) | CI (butanol) | 171(10), 153(86), 135(100), 107(8) |
| [9-¹³C,²H₂]-9-hydroxy-1,8-cineole | ESI+, MS/MS | 174(17), 156(64), 138(100), 137(10), 110(38), 109(13), 96(7), 95(18), 93(9) |
The mass spectral data for these related compounds demonstrates how deuterium labeling shifts the mass-to-charge ratios of fragments, a principle that applies similarly to 1,8-Cineol-d3 .
Applications in Research and Analysis
1,8-Cineol-d3 serves critical functions in analytical chemistry, pharmacokinetic studies, and biomedical research. Its utility stems from its chemical similarity to the non-deuterated parent compound while possessing a distinct mass signature that enables selective detection.
Use as Internal Standard
One of the primary applications of 1,8-Cineol-d3 is as an internal standard for quantitative analysis of 1,8-cineole and its metabolites in biological samples. The deuterated compound behaves nearly identically to the non-deuterated version during sample preparation and chromatographic separation but can be distinguished by mass spectrometry, making it ideal for accurate quantification .
The search results indicate the use of [9-²H₃]-1,8-cineole in quantification methods for analyzing 1,8-cineole metabolites in humans, demonstrating its practical application in pharmacokinetic research .
Metabolic Studies
1,8-Cineol-d3 enables researchers to track the metabolic pathways and transformations of 1,8-cineole in biological systems. The search results describe research into the hydroxylation products of 1,8-cineole, including:
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2-hydroxy-1,8-cineole
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9-hydroxy-1,8-cineole
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7-hydroxy-1,8-cineole
The deuterated compound allows for selective monitoring of these metabolic transformations, providing insights into the pharmacokinetics and metabolism of eucalyptol in humans . This is particularly relevant given the therapeutic applications of 1,8-cineole.
Therapeutic Research Context
While the search results focus primarily on the analytical aspects of 1,8-Cineol-d3, they also provide context regarding the therapeutic relevance of the parent compound. 1,8-Cineole has been shown to reduce mucus production in human nasal tissue cultures, potentially through mechanisms involving reduced expression of mucin genes (MUC2 and MUC19) and attenuated NF-κB activity .
These findings suggest that 1,8-cineole may have applications in treating respiratory conditions characterized by excessive mucus production. The availability of deuterated standards like 1,8-Cineol-d3 facilitates research into the pharmacokinetics, metabolism, and mechanisms of action of this therapeutic compound .
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